molecular formula C8H8BrN3O B13303409 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13303409
M. Wt: 242.07 g/mol
InChI Key: FBAOZPIHSYVQKD-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the furan ring and the amine group on the pyrazole ring provides unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated to yield 5-bromofuran.

    Formation of Pyrazole: The brominated furan is then reacted with hydrazine to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or the pyrazole ring.

    Substitution: The bromine atom on the furan ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromine position.

Scientific Research Applications

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
  • 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)furan

Comparison: 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct reactivity and functionality

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8BrN3O/c9-8-1-6(5-13-8)3-12-4-7(10)2-11-12/h1-2,4-5H,3,10H2

InChI Key

FBAOZPIHSYVQKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CN2C=C(C=N2)N)Br

Origin of Product

United States

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